N-benzyl-10H-phenothiazine-10-carboxamide
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Overview
Description
N-benzyl-10H-phenothiazine-10-carboxamide: is an organic compound with the molecular formula C26H20N2OS . It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry and materials science. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the phenothiazine core, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under reflux conditions. The resulting N-benzylphenothiazine is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-10H-phenothiazine-10-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.
Substitution: Halides, alkoxides; polar aprotic solvents; elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: N-benzyl-10H-phenothiazine-10-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential pharmacological properties. Phenothiazine derivatives are known for their antipsychotic, anti-inflammatory, and antimicrobial activities, and this compound is investigated for similar effects.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and infections. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling. Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
10-Phenylphenothiazine: Another phenothiazine derivative with similar structural features but different functional groups.
N-Phenylphenothiazine: A related compound with a phenyl group instead of a benzyl group.
10-Acetyl-N,N,N,N-tetramethyl-10H-phenothiazine-3,7-diamine: A phenothiazine derivative with acetyl and amine groups.
Uniqueness: N-benzyl-10H-phenothiazine-10-carboxamide stands out due to its specific combination of benzyl and carboxamide groups, which confer unique chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that may not be achievable with other phenothiazine derivatives.
Properties
IUPAC Name |
N-benzylphenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(21-14-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h1-13H,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPOCYPNYDVRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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